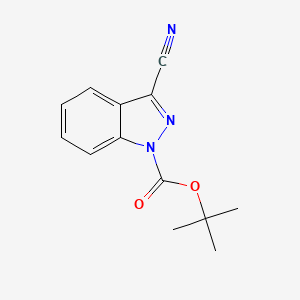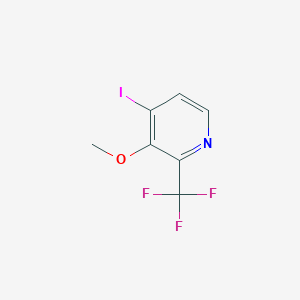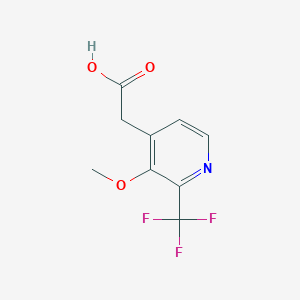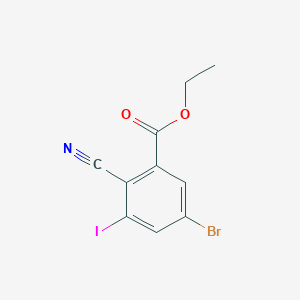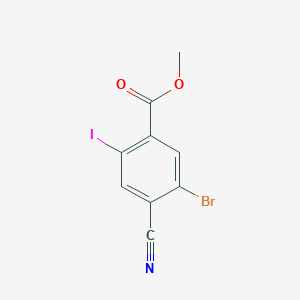
Methyl 3-bromo-5-cyano-2-fluorobenzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-fluorobenzoate (MBCF) is an organic compound with a wide range of scientific applications. It is a colorless crystalline solid that is mainly used in organic synthesis, as a reagent in organic reactions, and as a pharmaceutical intermediate. MBCF is also used in the preparation of various compounds, such as dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
Methyl 3-bromo-5-cyano-2-fluorobenzoate has a wide range of scientific applications. It is used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. It is also used in the synthesis of organic molecules, such as peptides, amino acids, and nucleic acids. Additionally, it is used in the synthesis of fluorescent compounds, catalysts, and other organic compounds.
Mécanisme D'action
Methyl 3-bromo-5-cyano-2-fluorobenzoate is a reagent that is used in organic synthesis. It is used as a catalyst in organic reactions, and it is also used in the preparation of various compounds. It is a nucleophilic reagent that reacts with electrophilic compounds to form new molecules. It is also used as a catalyst to promote the formation of carbon-carbon bonds in organic reactions.
Biochemical and Physiological Effects
Methyl 3-bromo-5-cyano-2-fluorobenzoate has been shown to have a variety of biochemical and physiological effects. It is used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. It has been shown to have antioxidant properties and can be used in the treatment of various diseases. Additionally, it has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-5-cyano-2-fluorobenzoate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of Methyl 3-bromo-5-cyano-2-fluorobenzoate is that it is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. Additionally, it is a non-toxic compound and can be used safely in laboratory experiments. However, it is a relatively reactive compound and should be handled with caution in order to avoid any potential hazards.
Orientations Futures
There are a number of potential future directions for the use of Methyl 3-bromo-5-cyano-2-fluorobenzoate. One potential direction is the use of Methyl 3-bromo-5-cyano-2-fluorobenzoate in the synthesis of new compounds, such as peptides, amino acids, and nucleic acids. Additionally, it could be used in the development of new catalysts, fluorescent compounds, and other organic compounds. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of Methyl 3-bromo-5-cyano-2-fluorobenzoate, as well as its potential uses in the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 3-bromo-5-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYLVRDLARUWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



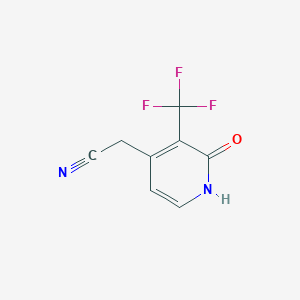
![6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B1409609.png)
